molecular formula C5H5NO4S B1597546 3-hydroxypyridine-2-sulfonic Acid CAS No. 88511-41-5

3-hydroxypyridine-2-sulfonic Acid

Cat. No. B1597546
CAS RN: 88511-41-5
M. Wt: 175.16 g/mol
InChI Key: VDVDJLFEYRUBGM-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2-sulfonic acid (3-HP2SA) is an organic compound belonging to the class of sulfonic acids. It is a white crystalline solid with a molecular formula of C5H6O5S. 3-HP2SA is an important intermediate in the synthesis of many organic compounds, such as pharmaceuticals, dyes, and fragrances, and is a key component of many laboratory experiments. In addition, 3-HP2SA has several biochemical and physiological effects, and is being explored for use in a variety of medical applications, including cancer treatments.

Scientific Research Applications

3-hydroxypyridine-2-sulfonic Acid is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a buffer in a variety of experiments, such as enzyme assays, protein purification, and DNA sequencing. In addition, it is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances.

Mechanism Of Action

3-hydroxypyridine-2-sulfonic Acid is a weak acid, and its mechanism of action is related to its acidity. When 3-hydroxypyridine-2-sulfonic Acid is dissolved in water, it dissociates into its two components: a proton (H+) and a negatively charged sulfonate group. These two components interact with other molecules, such as proteins and enzymes, and can affect their structure and function.

Biochemical And Physiological Effects

3-hydroxypyridine-2-sulfonic Acid has several biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, 3-hydroxypyridine-2-sulfonic Acid has been shown to increase the activity of certain proteins, such as the enzyme cytochrome P450, which is involved in the metabolism of drugs.

Advantages And Limitations For Lab Experiments

3-hydroxypyridine-2-sulfonic Acid has several advantages for laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is stable at a wide range of temperatures and pH values. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to handle. However, 3-hydroxypyridine-2-sulfonic Acid is also a relatively weak acid, and it can be easily neutralized by other compounds.

Future Directions

There are several potential future directions for research on 3-hydroxypyridine-2-sulfonic Acid. One area of research is the development of new synthesis methods for 3-hydroxypyridine-2-sulfonic Acid, which could lead to more efficient and cost-effective production of the compound. Additionally, further research on the biochemical and physiological effects of 3-hydroxypyridine-2-sulfonic Acid could lead to new medical applications, such as cancer treatments. Finally, further research on the structure and function of 3-hydroxypyridine-2-sulfonic Acid could lead to new ways of using the compound in laboratory experiments.

properties

IUPAC Name

3-hydroxypyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-4-2-1-3-6-5(4)11(8,9)10/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVDJLFEYRUBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376456
Record name 3-hydroxypyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxypyridine-2-sulfonic Acid

CAS RN

88511-41-5
Record name 3-hydroxypyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-hydroxypyridine-2-sulfonic Acid
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3-hydroxypyridine-2-sulfonic Acid
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Citations

For This Compound
1
Citations
KM Dyumaev, RE Lokhov - Chemistry of Heterocyclic Compounds, 1973 - Springer
… The fact that no melting-point depression was observed for a mixture of oxidized 3-hydroxypyridine2-sulfonic acid with 3-hydroxypyridinesulfonic acid N-oxide serves as proof of this. …
Number of citations: 3 link.springer.com

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